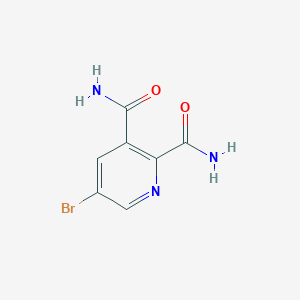

5-Bromopyridine-2,3-dicarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-2,3-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O2/c8-3-1-4(6(9)12)5(7(10)13)11-2-3/h1-2H,(H2,9,12)(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMKGOQRKGTPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 5 Bromopyridine 2,3 Dicarboxamide

Precursor Synthesis and Functionalization of the Pyridine (B92270) Core

The foundation of synthesizing 5-Bromopyridine-2,3-dicarboxamide lies in the adept construction and functionalization of the pyridine ring. This section explores the synthesis of the essential dicarboxylic acid and ester precursors, followed by a discussion on precise bromination techniques.

Synthesis of 5-Bromopyridine-2,3-dicarboxylic Acid and its Esters

The journey towards this compound often begins with the synthesis of its dicarboxylic acid or ester precursors. One common approach involves the oxidation of substituted quinolines. For instance, pyridine-2,3-dicarboxylic acid can be prepared by oxidizing quinoline (B57606) with a chlorate (B79027) salt in an acidic aqueous environment, a reaction that can be facilitated by the presence of cupric ions. google.com Another method describes the preparation of alkyl-substituted pyridine-2,3-dicarboxylic acids through the oxidation of the corresponding alkyl-substituted quinolines. epo.org For example, 5-ethyl-pyridine-2,3-dicarboxylic acid can be synthesized from 3-ethyl-8-hydroxyquinoline. epo.org

The direct synthesis of esters of pyridine-2,3-dicarboxylic acid is also a well-established route. A method for preparing these esters involves the reaction of 2,3-dichloropyridine (B146566) with an alcohol and carbon monoxide in the presence of a palladium-diphosphine complex and a weak base. google.com.na This method allows for the preparation of various esters, with methyl and ethyl esters being common examples. google.com.na Furthermore, processes have been developed for the direct conversion of pyridine-2,3-dicarboxylic acid diesters into their corresponding cyclic anhydrides, which can be important intermediates. google.com

A specific method for producing 5-bromomethyl-2,3-pyridine dimethyl dicarboxylate involves the bromination of 5-methyl-2,3-pyridine dimethyl dicarboxylate using hydrobromic acid in the presence of sodium bromate (B103136) and azodiisobutyronitrile in an organic solvent. google.com

| Starting Material | Reagents | Product | Reference |

| Quinoline | Chlorate salt, aqueous acid, cupric ions | Pyridine-2,3-dicarboxylic acid | google.com |

| 3-Ethyl-8-hydroxyquinoline | Oxidizing agent | 5-Ethyl-pyridine-2,3-dicarboxylic acid | epo.org |

| 2,3-Dichloropyridine | Alcohol, CO, Pd-diphosphine complex, weak base | Pyridine-2,3-dicarboxylic acid ester | google.com.na |

| 5-Methyl-2,3-pyridine dimethyl dicarboxylate | HBr, NaBrO₃, AIBN | 5-Bromomethyl-2,3-pyridine dimethyl dicarboxylate | google.com |

Regioselective Bromination Techniques for Pyridine Scaffolds

Achieving the desired 5-bromo substitution on the pyridine ring requires precise control over the bromination reaction. The reactivity of the pyridine ring towards electrophilic substitution is a key consideration. The use of pyridine N-oxides is a common strategy to activate the pyridine ring, directing substitution to the 2- and 4-positions. researchgate.net Subsequent deoxygenation then yields the desired substituted pyridine.

Several regioselective bromination methods have been developed. One such method for fused pyridine N-oxides utilizes p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source, leading to C2-brominated products under mild conditions. tcichemicals.com Another approach for pyridine N-oxide derivatives employs oxalyl bromide and triethylamine (B128534) in dibromomethane (B42720) at low temperatures. researchgate.net

For direct bromination, the conditions can be tailored to achieve the desired outcome. For instance, the bromination of palladium meso-tetraphenyl tetrabenzoporphyrin can be controlled to achieve either mono- or octa-bromination on the benzo-rings. researchgate.net A method for preparing 5-bromo-2-picolinic acid involves the oxidation of 5-bromo-2-methylpyridine (B113479) with potassium permanganate (B83412) in water. google.com Additionally, a dual photoredox/cobalt catalysis system has been developed for the remote-Markovnikov hydrobromination of allyl carboxylates, offering a programmable strategy for C–X bond formation. acs.org

| Substrate | Reagents | Key Features | Reference |

| Fused Pyridine N-Oxides | p-Toluenesulfonic anhydride, Tetrabutylammonium bromide | High regioselectivity for C2-bromination under mild conditions. | tcichemicals.com |

| Pyridine N-Oxide Derivatives | Oxalyl bromide, Triethylamine | Regioselective bromination. | researchgate.net |

| 5-Bromo-2-methylpyridine | Potassium permanganate | Oxidation to 5-bromo-2-picolinic acid. | google.com |

| Allyl Carboxylates | Dual Photoredox/Cobalt Catalysis | Programmable regioselective hydrobromination. | acs.org |

Amidation Reactions and Dicarboxamide Formation

The final step in the synthesis of this compound is the formation of the dicarboxamide moiety. This transformation is typically achieved through the reaction of the corresponding dicarboxylic acid or its activated derivative with an amine source.

Conversion of Pyridine-2,3-dicarboxylic Acid to the Dicarboxamide

The direct conversion of pyridine-2,3-dicarboxylic acid to pyridine-2,3-dicarboxamide (B1330458) can be achieved through various amidation protocols. nih.gov A general approach involves the activation of the carboxylic acid groups, often by converting them to the corresponding acid chlorides. This is typically done using reagents like oxalyl chloride or thionyl chloride. nih.gov The resulting acid chloride is then reacted with an amine to form the dicarboxamide. For instance, the synthesis of N,N'-di(pyridin-3-yl)pyridine-2,6-dicarboxamide was achieved by reacting pyridine-2,6-dicarboxylic acid with oxalyl chloride followed by 3-aminopyridine (B143674) in the presence of triethylamine. nih.gov

Advanced Amidation Reagents and Methodologies

A plethora of coupling reagents have been developed to facilitate amide bond formation under mild and efficient conditions. These reagents are crucial for overcoming the often sluggish reaction between a carboxylic acid and an amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. luxembourg-bio.comnih.gov

Recent research has focused on developing safer and more environmentally friendly amidation protocols. Silicon-based reagents have emerged as a promising alternative for direct amidation. rsc.org Additionally, a survey of amidation reagents has identified several effective options for coupling in aqueous media, including DMT-MM and combinations like DIC-HOPO. researchgate.net Another innovative approach involves a one-pot, reagent-free method for amide bond formation via the in-situ generation of a thioester intermediate. nih.gov

The choice of amidation reagent and conditions is critical, especially when dealing with electron-deficient amines or sterically hindered substrates. For example, a protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for the amidation of electron-deficient amines. nih.gov

| Reagent/Methodology | Key Features | Reference |

| EDC/HOBt/DMAP | Effective for electron-deficient amines. | nih.gov |

| Silicon-based reagents | Environmentally friendly direct amidation. | rsc.org |

| DIC-HOPO, DMT-MM | Effective in aqueous media. | researchgate.net |

| Thioester-mediated amidation | One-pot, reagent-free approach. | nih.gov |

| Carbodiimides (DCC, EDC) with additives (HOBt, OxymaPure) | Widely used for efficient amide bond formation. | luxembourg-bio.com |

Multicomponent Reactions and Annulation Strategies for Pyridine Dicarboxamide Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyridine derivatives in a single step. nih.govresearchgate.netresearchgate.net These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the reactants.

One-pot, four-component reactions have been successfully employed for the synthesis of polysubstituted pyridines. nih.gov For example, the reaction of a formylphenyl sulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation can produce pyridine derivatives in high yields and short reaction times. nih.gov Another example is the synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives through a one-pot condensation of aromatic aldehydes, malononitrile, and primary amines. researchgate.net

Annulation strategies, which involve the formation of a new ring onto an existing one, are also valuable for constructing pyridine systems. An iodine-catalyzed aerobic oxidative formal [4+2] annulation has been developed for the one-step synthesis of polyfunctionalized pyridines from ketones, aldehydes, and chalcones or β,γ-unsaturated α-ketoesters. researchgate.net The development of MCRs for pyridine synthesis is an active area of research, with a focus on creating diverse and complex molecular scaffolds. dntb.gov.uataylorfrancis.com

| Reaction Type | Reactants | Product Type | Key Features | Reference |

| One-pot, four-component reaction | Formylphenyl sulfonate, ethyl cyanoacetate, acetophenone derivative, ammonium acetate | Polysubstituted pyridines | High yields, short reaction times under microwave irradiation. | nih.gov |

| One-pot multicomponent condensation | Aromatic aldehydes, malononitrile, primary amines | 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | Efficient synthesis of dicyano-pyridines. | researchgate.net |

| Iodine-catalyzed aerobic oxidative [4+2] annulation | Ketones, aldehydes, chalcones/β,γ-unsaturated α-ketoesters | Polyfunctionalized pyridines | One-step construction of the pyridine ring. | researchgate.net |

Chemo-, Regio-, and Stereoselective Synthetic Approaches

The selective synthesis of this compound and its analogs hinges on a deep understanding of the electronic and steric influences of the substituents on the pyridine ring. The bromine atom, being an electron-withdrawing group, and the adjacent carboxamide functionalities dictate the reactivity of the molecule, allowing for targeted modifications.

A primary and crucial precursor for the synthesis of the target compound is 5-Bromopyridine-2,3-dicarboxylic acid . This starting material is commercially available, which provides a convenient entry point for various synthetic strategies. The synthesis of this precursor can be achieved through the oxidation of the corresponding substituted quinoline. For instance, a general method involves the oxidation of quinoline derivatives to yield pyridine-2,3-dicarboxylic acids. researchgate.netgoogle.com While a specific protocol for the 5-bromo derivative from a quinoline precursor is not detailed in the provided literature, the general applicability of this method is well-established.

The conversion of 5-Bromopyridine-2,3-dicarboxylic acid to its corresponding dicarboxamide can be approached through several methods. A key intermediate in this transformation is the cyclic anhydride, 5-Bromopyridine-2,3-dicarboxylic anhydride . This anhydride can be formed from the dicarboxylic acid and subsequently reacted with amines to yield the desired amides.

A study on the reactivity of the unsubstituted 2,3-pyridine dicarboxylic anhydride with various nitrogen nucleophiles offers significant insights into achieving chemo- and regioselectivity. The reaction of the anhydride with an amine can lead to either a mono-amide (a nicotinic acid derivative) or a symmetrical dicarboxamide, depending on the reaction conditions and the stoichiometry of the reactants. For instance, reacting the anhydride with one equivalent of an amine in a suitable solvent can favor the formation of the mono-amide, where only one of the carbonyl groups of the anhydride is attacked. Subsequent reaction with a different amine could then lead to an unsymmetrical dicarboxamide.

Heating the reaction mixture can promote the formation of the cyclic imide, which can then be isolated. This imide can serve as a precursor to unsymmetrical dicarboxamides through a regioselective ring-opening reaction with a different amine. The regioselectivity of this ring-opening step is influenced by the electronic nature of the substituents on the pyridine ring and the nucleophilicity of the incoming amine.

For the synthesis of symmetrical This compound , the dicarboxylic acid can be treated with a suitable activating agent, such as thionyl chloride or oxalyl chloride, to form the diacyl chloride. Subsequent reaction with an excess of ammonia (B1221849) or a primary/secondary amine would yield the desired dicarboxamide.

Stereoselectivity in the synthesis of this compound derivatives can be introduced by employing chiral amines. The use of enantiomerically pure amines in the amidation reaction would lead to the formation of diastereomeric dicarboxamides, which could potentially be separated by chromatographic techniques. The stereochemical outcome of such reactions would be dictated by the steric hindrance around the carbonyl groups and the specific nature of the chiral auxiliary.

The following table summarizes a potential synthetic approach based on the reactivity of pyridine-2,3-dicarboxylic anhydride, which can be extrapolated to the 5-bromo derivative.

| Precursor | Reagent(s) | Product(s) | Reaction Type | Selectivity Focus |

| 5-Bromopyridine-2,3-dicarboxylic acid | Acetic Anhydride, Heat | 5-Bromopyridine-2,3-dicarboxylic anhydride | Anhydride Formation | - |

| 5-Bromopyridine-2,3-dicarboxylic anhydride | 1 eq. Amine (R-NH2), Room Temperature | 5-Bromo-2-(R-carbamoyl)pyridine-3-carboxylic acid | Mono-amidation (Ring Opening) | Chemoselective |

| 5-Bromopyridine-2,3-dicarboxylic anhydride | Excess Amine (R-NH2), Heat | Symmetrical 5-Bromopyridine-2,3-bis(N-R-carboxamide) | Di-amidation | - |

| 5-Bromopyridine-2,3-dicarboxylic anhydride | 1 eq. Amine (R-NH2), Heat | 6-Bromo-N-R-pyrrolo[3,4-b]pyridine-5,7-dione (Cyclic Imide) | Imide Formation | - |

| 6-Bromo-N-R-pyrrolo[3,4-b]pyridine-5,7-dione | Different Amine (R'-NH2) | Unsymmetrical this compound | Imide Ring Opening | Regioselective |

| 5-Bromopyridine-2,3-dicarboxylic acid | Chiral Amine | Diastereomeric 5-Bromopyridine-2,3-dicarboxamides | Amidation | Stereoselective |

It is important to note that while these general strategies provide a framework, the specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for the synthesis of this compound to achieve high yields and selectivity.

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromopyridine 2,3 Dicarboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of 5-Bromopyridine-2,3-dicarboxamide reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, providing clues to their local environment. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The protons of the two amide (-CONH₂) groups would likely appear as broad singlets, with their chemical shifts being sensitive to the solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 8.5 - 8.7 | Doublet |

| H-6 | 8.3 - 8.5 | Doublet |

| -CONH₂ (at C-2) | 7.5 - 8.5 | Broad Singlet |

| -CONH₂ (at C-3) | 7.5 - 8.5 | Broad Singlet |

Note: The predicted values are based on general principles and data for similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atoms of the pyridine ring are expected in the range of 120-160 ppm. The carbon atom attached to the bromine (C-5) would be shifted to a lower field due to the halogen's electronegativity. The carbonyl carbons of the amide groups will appear at the most downfield region of the spectrum, typically between 160 and 180 ppm.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~148 |

| C-4 | ~140 |

| C-5 | ~120 |

| C-6 | ~155 |

| C=O (at C-2) | ~165 |

| C=O (at C-3) | ~168 |

Note: The predicted values are based on general principles and data for similar structures. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a cross-peak between the H-4 and H-6 protons would confirm their ortho relationship on the pyridine ring. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would be used to definitively assign which proton is attached to which carbon in the pyridine ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

FT-IR Spectroscopy : The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amide groups would appear as two distinct bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibrations of the amide groups would give rise to a strong absorption band (Amide I band) around 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1640-1600 cm⁻¹. The C-Br stretching vibration will be observed at lower frequencies, typically in the range of 600-500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations, such as the pyridine ring breathing modes, often give strong signals in the Raman spectrum. The C-Br stretch is also typically Raman active.

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch (Amide) | 3400-3100 | 3400-3100 |

| C=O Stretch (Amide I) | 1680-1640 | 1680-1640 |

| N-H Bend (Amide II) | 1640-1600 | 1640-1600 |

| C=C/C=N Stretch (Aromatic) | 1600-1400 | 1600-1400 |

| C-Br Stretch | 600-500 | 600-500 |

Note: The values are typical ranges and can vary based on the specific molecular environment and sample state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₅BrN₄O₂), the expected exact mass can be calculated. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

The fragmentation of the molecular ion under electron impact would likely involve the loss of the amide groups (CONH₂) or parts thereof (e.g., NH₂, CO). The cleavage of the C-Br bond is also a possible fragmentation pathway.

Predicted Fragmentation Pattern:

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |

| [M]⁺ | 257.96 | 259.96 | Molecular Ion |

| [M-NH₂]⁺ | 241.95 | 243.95 | Loss of an amino group |

| [M-CONH₂]⁺ | 213.94 | 215.94 | Loss of an amide group |

| [M-Br]⁺ | 178.03 | - | Loss of bromine |

Note: The m/z values are calculated based on the most abundant isotopes.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. For this compound, an XRD analysis would reveal the planarity of the pyridine ring and the orientation of the two carboxamide substituents relative to the ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding between the amide groups of neighboring molecules, which govern the crystal packing. These hydrogen bonds are expected to play a significant role in the formation of a stable, three-dimensional network in the solid state.

Reactivity and Chemical Transformations of 5 Bromopyridine 2,3 Dicarboxamide

Reactivity of the Bromine Substituent

The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for synthetic modification. Its reactivity is primarily exploited through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

While direct studies on the nucleophilic aromatic substitution (SNAr) of 5-Bromopyridine-2,3-dicarboxamide are not extensively documented, the general principles of SNAr on bromo-substituted pyridines provide a strong indication of its expected reactivity. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide groups at the 2- and 3-positions enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to attack by nucleophiles.

It is anticipated that this compound would react with various nucleophiles, such as alkoxides, thiolates, and amines, under appropriate conditions to yield the corresponding substituted pyridine derivatives. The reaction likely proceeds through a Meisenheimer complex intermediate, a common feature of SNAr mechanisms. The stability of this intermediate is enhanced by the presence of the electron-withdrawing groups on the pyridine ring. For instance, studies on related compounds like 5-bromo-1,2,3-triazines have shown successful SNAr reactions with phenols. nih.gov Similarly, 5-bromo-2-fluoropyrimidine (B1268855) undergoes nucleophilic aromatic substitution, highlighting the susceptibility of halogenated electron-deficient heterocycles to this type of transformation. ossila.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine substituent of this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.ukyonedalabs.com It is highly probable that this compound would readily participate in Suzuki-Miyaura coupling reactions with a variety of aryl and vinyl boronic acids. This reaction would lead to the synthesis of 5-aryl or 5-vinylpyridine-2,3-dicarboxamides, which are valuable scaffolds in medicinal chemistry and materials science.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comnih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst for C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent and facilitates the catalytic cycle |

| Solvent | Toluene, Dioxane, DMF/Water | Solubilizes reactants and catalyst |

Sonogashira Coupling:

The Sonogashira coupling is another important palladium-catalyzed reaction that involves the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst. The application of the Sonogashira coupling to this compound would provide access to 5-alkynylpyridine-2,3-dicarboxamides. These products are useful intermediates for the synthesis of more complex heterocyclic structures and conjugated materials.

The mechanism of the Sonogashira coupling involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the palladium complex. Subsequent reductive elimination affords the final product. soton.ac.ukresearchgate.net

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |

| Copper(I) Co-catalyst | CuI | Facilitates alkyne activation |

| Base | Et₃N, Piperidine | Scavenges HX and acts as a solvent |

| Solvent | THF, DMF | Solubilizes reactants |

Transformations Involving Amide Functionalities

The two amide groups at the 2- and 3-positions of the pyridine ring offer further opportunities for chemical modification.

N-Alkylation and Acylation Reactions

The nitrogen atoms of the primary amide groups in this compound are nucleophilic and can undergo alkylation and acylation reactions. N-alkylation with alkyl halides or other electrophilic alkylating agents would yield N-alkylated derivatives. Similarly, acylation with acyl chlorides or anhydrides would produce N-acylated products. These reactions would modify the steric and electronic properties of the molecule, which could be useful for tuning its biological activity or physical properties. While specific examples for this compound are scarce, the electrophilic alkylation of related 5-bromopyrimidine (B23866) systems has been reported. researchgate.net

Hydrolysis and Reductive Transformations

Under acidic or basic conditions, the amide functionalities can be hydrolyzed to the corresponding carboxylic acids, yielding 5-bromopyridine-2,3-dicarboxylic acid. bldpharm.comsigmaaldrich.com This transformation is a common reaction of amides and provides a route to the diacid, which can be a precursor for other derivatives.

The reduction of the amide groups is another potential transformation. Depending on the reducing agent employed, the amides could be reduced to amines or aldehydes. For example, strong reducing agents like lithium aluminum hydride would likely reduce the amides to the corresponding diamine, 5-bromo-2,3-bis(aminomethyl)pyridine.

Cyclization Reactions and Fused Heterocycle Formation

The juxtaposition of the two amide functionalities in this compound provides a template for the construction of fused heterocyclic systems. Through intramolecular cyclization reactions, it is possible to form five- or six-membered rings fused to the pyridine core.

For instance, dehydration of the diamide (B1670390) could potentially lead to the formation of a pyrido[2,3-d]pyrimidine (B1209978) derivative. The formation of fused heterocyclic systems from pyridine-2,3-dicarboximides, which are closely related to the diamide, has been demonstrated. rsc.org These reactions often proceed through the formation of an intermediate that facilitates the ring closure. The synthesis of various fused heterocycles, including those containing pyridine rings, is a significant area of research due to their prevalence in biologically active molecules and functional materials. nih.govias.ac.inlongdom.orgresearchgate.net

Table 3: Potential Fused Heterocycles from this compound Derivatives

| Starting Material Derivative | Reagent/Condition | Fused Heterocycle |

| This compound | Dehydrating agent | Pyrido[2,3-d]pyrimidinone derivative |

| 5-Bromopyridine-2,3-dicarboxylic acid | Diamine | Pyrido[2,3-d]pyrazine derivative |

| Reduced amine derivative | Phosgene equivalent | Fused imidazolidinone derivative |

Regioselectivity and Mechanistic Aspects of Reactions

The regioselectivity of reactions involving this compound is dictated by the interplay of the electronic effects of its substituents. The electron-withdrawing nature of the carboxamide groups and the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic aromatic substitution. Conversely, these features make the pyridine ring more susceptible to nucleophilic aromatic substitution.

Electrophilic Attack: Should electrophilic substitution occur, it would likely be directed to the 4-position, which is the least deactivated position on the ring. The nitrogen atom and the two carboxamide groups exert a deactivating effect on the other available positions (2, 3, 5, and 6).

Nucleophilic Attack: The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). The presence of the electron-withdrawing carboxamide groups further enhances this reactivity. Therefore, nucleophilic substitution could potentially occur at the 4- or 6-positions. The bromine at the 5-position can also be a leaving group in nucleophilic aromatic substitution reactions (SNAr).

Reactions at the Bromo Substituent: The bromine atom at the 5-position is a key handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations involves an oxidative addition of the bromopyridine to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst.

Reactions of the Carboxamide Groups: The two adjacent carboxamide groups can undergo a range of reactions. They can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Dehydration of the primary amides, for instance with a reagent like phosphorus oxychloride, could lead to the formation of a dinitrile. Intramolecular cyclization reactions involving the two amide groups might also be possible under specific conditions, potentially leading to the formation of fused heterocyclic systems.

While specific experimental data for this compound is scarce in the public domain, the principles of organic chemistry allow for reasoned predictions about its reactivity. The following table summarizes the expected reactivity at different positions of the molecule.

| Reactive Site | Type of Reaction | Expected Products | Mechanistic Considerations |

| Pyridine Ring (Position 4) | Electrophilic Aromatic Substitution | 4-Substituted-5-bromopyridine-2,3-dicarboxamide | Governed by the deactivating effect of the nitrogen and carboxamide groups. |

| Pyridine Ring (Positions 4, 6) | Nucleophilic Aromatic Substitution | 4- or 6-Substituted-5-bromopyridine-2,3-dicarboxamide | Activated by the electron-withdrawing nature of the ring nitrogen and carboxamide groups. |

| Bromo Substituent (Position 5) | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) | 5-Aryl, 5-alkenyl, or 5-amino substituted pyridine-2,3-dicarboxamides | Proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. |

| Bromo Substituent (Position 5) | Nucleophilic Aromatic Substitution (SNAr) | 5-Substituted-pyridine-2,3-dicarboxamides (e.g., with -OR, -NR2) | Requires a strong nucleophile and is facilitated by the electron-withdrawing groups on the ring. |

| Carboxamide Groups (Positions 2, 3) | Hydrolysis | 5-Bromopyridine-2,3-dicarboxylic acid | Can be catalyzed by acid or base. |

| Carboxamide Groups (Positions 2, 3) | Dehydration | 5-Bromopyridine-2,3-dicarbonitrile | Requires a dehydrating agent. |

Further experimental investigation is required to fully elucidate the reactivity and synthetic utility of this promising compound.

Computational and Quantum Chemical Investigations of 5 Bromopyridine 2,3 Dicarboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 5-Bromopyridine-2,3-dicarboxamide, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, are instrumental in elucidating its fundamental chemical characteristics.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | ~1.39 | - |

| C-N (ring) | ~1.34 | - |

| C-Br | ~1.90 | - |

| C-C (amide) | ~1.52 | - |

| C=O | ~1.23 | - |

| C-N (amide) | ~1.33 | - |

| N-H | ~1.01 | - |

| C-C-N (ring) | - | ~123 |

| C-N-C (ring) | - | ~117 |

| O=C-N (amide) | - | ~122 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. biomedres.us A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small HOMO-LUMO gap indicates higher chemical reactivity and lower stability. biomedres.us For this compound, the presence of the electron-withdrawing bromine atom and carboxamide groups influences the energies of the frontier orbitals. DFT calculations can precisely determine these energy levels and the resulting gap, providing insights into the molecule's electronic transitions and reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties Note: This table is illustrative. Actual values are dependent on the specific computational method and basis set used.

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential (I ≈ -E_HOMO) | Value |

| Electron Affinity (A ≈ -E_LUMO) | Value |

| Chemical Hardness (η = (I-A)/2) | Value |

| Chemical Softness (S = 1/η) | Value |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact with each other, particularly in non-covalent interactions. libretexts.org The MEP map uses a color scale to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack. Blue represents areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxamide groups and the nitrogen atom of the pyridine (B92270) ring, indicating these are sites for hydrogen bonding and coordination. Positive potential would be expected around the hydrogen atoms of the amide groups.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. DFT calculations are commonly used for this purpose. The calculated frequencies are often scaled by an empirical factor to better match experimental data due to approximations in the theoretical models and the neglect of anharmonicity.

By comparing the calculated vibrational spectrum with the experimental one, researchers can confidently assign the observed spectral bands to specific molecular vibrations, such as C=O stretching, N-H bending, and C-Br stretching. This correlation is crucial for confirming the molecular structure and understanding the vibrational modes of this compound. For example, studies on similar pyridine derivatives have demonstrated excellent agreement between experimental and DFT-calculated vibrational frequencies. sioc-journal.cnnih.gov

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (Illustrative) Note: This is an illustrative table. Specific experimental and calculated data for this compound are required for an actual comparison.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H stretch | Value | Value | Amide |

| C=O stretch | Value | Value | Amide |

| C-N stretch | Value | Value | Pyridine ring |

| C-Br stretch | Value | Value | Bromine substituent |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can also predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.org DFT calculations have become a popular tool for predicting ¹H and ¹³C chemical shifts with reasonable accuracy. nih.gov The accuracy of these predictions can be further improved by considering solvent effects. arxiv.org

For this compound, predicting the NMR chemical shifts can aid in the interpretation of experimental NMR spectra, helping to assign the signals to the correct protons and carbon atoms in the molecule. This is particularly useful for complex structures where spectral overlap can make assignments challenging.

Table 4: Predicted vs. Experimental NMR Chemical Shifts (Illustrative) Note: This is an illustrative table. Specific experimental and calculated data for this compound are necessary for an actual comparison.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C2 | Value | Value | - | - |

| C3 | Value | Value | - | - |

| C4 | Value | Value | H4: Value | H4: Value |

| C5 | Value | Value | - | - |

| C6 | Value | Value | H6: Value | H6: Value |

| Amide C=O (pos. 2) | Value | Value | - | - |

| Amide C=O (pos. 3) | Value | Value | - | - |

| Amide NH₂ (pos. 2) | - | - | Value | Value |

| Amide NH₂ (pos. 3) | - | - | Value | Value |

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and halogen bonds, play a crucial role in determining the supramolecular structure and properties of molecular crystals. NCI analysis, based on the electron density and its derivatives, is a computational tool used to visualize and characterize these weak interactions.

The Reduced Density Gradient (RDG) is a key component of NCI analysis. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to identify and classify different types of non-covalent interactions. This analysis would reveal the nature and strength of hydrogen bonds involving the amide groups and potential halogen bonding involving the bromine atom in the crystal structure of this compound.

Coordination Chemistry of 5 Bromopyridine 2,3 Dicarboxamide and Its Derivatives

Ligand Design Principles and Coordination Modes of Pyridine (B92270) Dicarboxamides

Pyridine dicarboxamides are a class of ligands that offer a combination of hard and soft donor atoms, making them suitable for coordinating with a wide range of metal ions. The design of these ligands is centered around the pyridine ring and the two adjacent carboxamide groups. The pyridine nitrogen acts as a soft donor, while the amide oxygens are hard donors. This arrangement allows for the formation of stable chelate rings with metal ions.

The coordination modes of pyridine dicarboxamides are influenced by several factors, including the substituents on the pyridine ring and the amide nitrogen atoms, as well as the nature of the metal ion and the reaction conditions. Common coordination modes include:

Tridentate Coordination: The ligand can coordinate to a metal center through the pyridine nitrogen and the two amide oxygens, forming two five-membered chelate rings. This is a common mode of coordination for many pyridine dicarboxamide ligands.

Bidentate Coordination: In some cases, the ligand may coordinate through the pyridine nitrogen and one of the amide oxygens, or through the two amide oxygens.

Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The presence of a bromine atom at the 5-position of the pyridine ring in 5-Bromopyridine-2,3-dicarboxamide can influence its coordination behavior in several ways:

Electronic Effects: The electron-withdrawing nature of the bromine atom can decrease the electron density on the pyridine nitrogen, potentially affecting its donor strength and the stability of the resulting metal complexes.

Halogen Bonding: The bromine atom can participate in halogen bonding interactions, which can play a role in the solid-state packing of the complexes and the formation of supramolecular assemblies.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of solvent and reaction conditions, such as temperature and pH, can significantly impact the outcome of the reaction and the nature of the resulting complex.

Transition metal complexes of pyridine dicarboxamides have been extensively studied. rsc.orgrsc.org While specific research on this compound is limited, the general synthetic and characterization methods for this class of compounds are well-established.

Synthesis: A typical synthesis involves dissolving the ligand and a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, cobalt, or zinc) in a solvent such as ethanol, methanol, or dimethylformamide (DMF). nih.govresearchgate.netrasayanjournal.co.in The mixture is then heated under reflux for a specific period. nih.govresearchgate.netrasayanjournal.co.in Upon cooling, the metal complex often precipitates out of the solution and can be collected by filtration, washed, and dried. nih.govresearchgate.netrasayanjournal.co.in

Characterization: The characterization of these complexes is crucial to determine their structure and properties. Common techniques include:

Spectroscopic Methods:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O and N-H groups of the amides and the C=N group of the pyridine ring.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry and the nature of the metal-ligand bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state.

Elemental Analysis: To determine the empirical formula of the complex.

Molar Conductance Measurements: To determine the electrolytic nature of the complexes. researchgate.net

A series of transition metal complexes with a Schiff base derived from 5-bromo-2-hydroxybenzaldehyde and aniline (B41778) have been synthesized and characterized, providing insights into the coordination behavior of brominated aromatic ligands. researchgate.net

The ability of pyridine dicarboxamide ligands to act as bridging ligands makes them excellent candidates for the construction of supramolecular coordination assemblies, such as coordination polymers and metal-organic frameworks (MOFs). researchgate.netpku.edu.cn These materials are of great interest due to their potential applications in areas like gas storage, catalysis, and sensing.

The self-assembly process that leads to the formation of these assemblies is driven by the coordination of the ligand to the metal ions, as well as by weaker intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net The bromine atom in this compound can also participate in halogen bonding, providing an additional tool for directing the self-assembly process and controlling the dimensionality and topology of the resulting supramolecular architecture.

For instance, the use of dicarboxylate ligands in conjunction with metal ions has been shown to produce a variety of multidimensional structures, including 2D and 3D coordination polymers. chemrxiv.orgresearchgate.net

Mechanistic Studies of Metal-Ligand Interactions

Understanding the mechanisms of metal-ligand interactions is fundamental to the rational design of new complexes with desired properties. researchgate.netsci-hub.se Mechanistic studies can provide insights into the thermodynamics and kinetics of complex formation, ligand exchange reactions, and the role of the metal and ligand in determining the reactivity of the complex.

For pyridine dicarboxamide complexes, these studies may involve:

Thermodynamic Studies: Determining the stability constants of the complexes to quantify the strength of the metal-ligand interactions.

Kinetic Studies: Investigating the rates of complex formation and ligand exchange reactions to understand the lability of the complexes.

Computational Studies: Using theoretical methods like Density Functional Theory (DFT) to model the electronic structure and bonding in the complexes, and to predict their geometries and spectroscopic properties. frontiersin.orgosti.gov

Catalytic Applications of this compound Metal Complexes

Metal complexes of pyridine-based ligands have shown promise as catalysts in a variety of organic transformations. nih.govnih.gov The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with and activate substrates.

Potential catalytic applications for metal complexes of this compound could include:

Oxidation Reactions: The complexes could be used as catalysts for the oxidation of alcohols, alkenes, or other organic substrates.

Reduction Reactions: They may also be active in reduction reactions, such as the hydrogenation of unsaturated compounds.

Cross-Coupling Reactions: The presence of the bromo substituent on the pyridine ring could make these complexes suitable for use in cross-coupling reactions, such as Suzuki or Heck couplings, where the bromo group can act as a reactive site.

The development of catalytic drugs is an emerging area where metal complexes are being explored for their potential to act as therapeutic agents by catalytically targeting biological processes. escholarship.org

Supramolecular Chemistry and Crystal Engineering with 5 Bromopyridine 2,3 Dicarboxamide

Role of Amide Hydrogen Bonding in Directed Self-Assembly

Hydrogen bonding is a powerful and directional interaction that plays a paramount role in the self-assembly of molecular components into well-defined supramolecular structures. In the case of pyridine (B92270) dicarboxamides, the amide groups (–CONH₂) are primary drivers of assembly, capable of acting as both hydrogen bond donors (via the N–H protons) and acceptors (via the carbonyl oxygen).

For 5-Bromopyridine-2,3-dicarboxamide, the two adjacent amide groups can engage in a variety of hydrogen bonding motifs. These interactions can be either intramolecular, between the 2- and 3-position amide groups, or intermolecular, leading to the formation of larger assemblies. While intramolecular N-H···O hydrogen bonds can influence the molecule's conformation, it is the intermolecular hydrogen bonds that govern the directed self-assembly into one-, two-, or three-dimensional networks.

Research on related pyridine and pyrazine (B50134) dicarboxamide systems demonstrates several common hydrogen-bonding patterns that are relevant for this compound. nih.gov For instance, molecules can link via N-H···O hydrogen bonds to form chains or tapes. In other structures, such as 6-bromopyridine-2-carboxamide, intermolecular bifurcated N-H···(O,O) hydrogen bonds can lead to the formation of sheet-like structures. nih.gov The pyridine nitrogen itself can also act as a hydrogen bond acceptor (N-H···Npy), a common interaction in pyridine-containing crystal structures. nih.gov The combination of these interactions can lead to robust, multidimensional supramolecular frameworks. The self-assembly process, driven by these complementary hydrogen bonds, is fundamental to creating ordered materials from individual molecular units. chemrxiv.orgrsc.orgrsc.org

Table 1: Potential Hydrogen Bonding Interactions in Pyridine Dicarboxamide Scaffolds

| Interaction Type | Donor | Acceptor | Resulting Motif |

| Amide-Amide | Amide N-H | Carbonyl O | Chains, Dimers, Sheets |

| Amide-Pyridine | Amide N-H | Pyridine N | Chains, Networks |

| C-H···O | Aromatic/Alkyl C-H | Carbonyl O | Network Stabilization |

Intermolecular π-Stacking Interactions in Crystal Architectures

Alongside hydrogen bonding, π-stacking interactions are crucial in stabilizing the crystal architectures of aromatic compounds. These non-covalent interactions occur between the electron clouds of aromatic rings. The pyridine ring in this compound is electron-deficient, a characteristic that is enhanced by the electron-withdrawing nature of the two carboxamide groups and the bromine atom. This electron-poor nature favors strong π-stacking interactions with other aromatic systems.

Co-crystallization and Polymorphism Studies of Pyridine Dicarboxamide Scaffolds

The ability of a single compound to exist in multiple crystalline forms is known as polymorphism. Each polymorph can exhibit different physicochemical properties, such as solubility, melting point, and stability. Pyridine dicarboxamide scaffolds are known to exhibit polymorphism, often arising from different molecular conformations or different hydrogen-bonding patterns. researchgate.net For example, studies on pyridine-2,6-dicarboxylic acid, a related precursor, have identified multiple polymorphs where the competition between different "robust" synthons (reliable intermolecular interactions) leads to different crystal structures. rsc.org

Co-crystallization is a technique used in crystal engineering to create new solid forms by combining a target molecule with a second molecule, known as a coformer. This approach is widely used to modify the properties of materials. The this compound molecule, with its array of hydrogen bond donors and acceptors, is an excellent candidate for co-crystallization studies. It can form predictable hydrogen bonds with coformers containing complementary functional groups, such as carboxylic acids or other amides.

Furthermore, the presence of the bromine atom on the pyridine ring introduces the possibility of halogen bonding (C-Br···O or C-Br···N), another directional non-covalent interaction. In the crystal packing, this halogen bond can compete with or complement the more conventional hydrogen bonds and π-stacking, potentially leading to novel supramolecular assemblies and providing another tool for the rational design of co-crystals.

Table 2: Factors Influencing Polymorphism in Pyridine Dicarboxamide Systems

| Factor | Description | Potential Outcome |

| Conformational Flexibility | Rotation around the amide C-N bonds and the ring-amide C-C bonds. | Different molecular shapes (e.g., planar, twisted) leading to distinct packing. mdpi.com |

| Hydrogen Bond Competition | Multiple donors and acceptors can form different stable hydrogen bond networks. | Formation of different supramolecular synthons (e.g., chains vs. dimers). |

| Solvent of Crystallization | Solvent molecules can be included in the lattice (solvates/hydrates) or influence nucleation. | Can favor the formation of a specific polymorph or lead to solvatomorphism. researchgate.net |

| Halogen Bonding | The bromine atom can act as a halogen bond donor. | Can compete with or direct hydrogen bonding to form unique crystal packing. |

Design of Functional Supramolecular Materials and Frameworks

The predictable self-assembly behavior of molecules like this compound makes them valuable building blocks, or "tectons," for the bottom-up construction of functional supramolecular materials. By modifying the peripheral groups of the pyridine dicarboxamide core, chemists can tune the properties of the resulting materials for specific applications.

The pyridine-dicarboxamide framework is a well-established chelating unit for metal ions, and its derivatives are used to construct coordination polymers and metal-organic frameworks (MOFs). worktribe.com These materials have potential applications in catalysis, gas storage, and sensing. The specific 2,3-dicarboxamide arrangement, combined with the pyridine nitrogen, creates a tridentate binding site suitable for coordinating with a variety of metal centers.

Moreover, the halogen atom in this compound serves as a functional handle. It can be used in cross-coupling reactions to append other chemical moieties, allowing for the synthesis of more complex, multifunctional ligands and materials. This synthetic versatility, coupled with the inherent self-assembly properties of the scaffold, opens avenues for creating sophisticated materials with tailored electronic, optical, or recognition properties.

Applications of 5 Bromopyridine 2,3 Dicarboxamide As a Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The strategic placement of reactive functional groups on the pyridine (B92270) core of 5-Bromopyridine-2,3-dicarboxamide renders it an excellent starting material for the synthesis of various heterocyclic compounds. The vicinal dicarboxamide moieties can undergo cyclization reactions to form fused ring systems, while the bromine atom provides a handle for further molecular elaboration through cross-coupling reactions.

One notable application is in the synthesis of pyridophthalazinones. These fused heterocyclic systems are of interest in medicinal chemistry. The synthesis typically involves the condensation of a hydrazine (B178648) derivative with the dicarboxamide functionality of a 5-bromopyridine-2,3-dicarboxylate precursor, followed by cyclization. The resulting pyridophthalazinone scaffold can then be further functionalized, taking advantage of the reactive bromine atom.

Furthermore, derivatives of this compound serve as precursors to other heterocyclic structures, such as pyrido[2,3-d]pyrimidines. These compounds are recognized for their wide range of biological activities. The synthesis often proceeds through the construction of a pyrimidine (B1678525) ring fused to the pyridine core, a transformation for which the dicarboxamide can be a key starting functionality.

Intermediate for the Preparation of Complex Organic Molecules

This compound and its immediate precursors have emerged as crucial intermediates in the synthesis of complex and biologically active organic molecules, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of therapeutic agents that have shown significant promise in cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. researchgate.net

The core structure of many potent PARP inhibitors features a phthalazinone or a related heterocyclic system which mimics the nicotinamide (B372718) moiety of the natural substrate (NAD+), binding to the active site of the PARP enzyme. The synthesis of these inhibitors often utilizes intermediates that are structurally analogous to this compound. For instance, the dicarboxamide or its corresponding dicarboxylic acid or ester precursor can be cyclized with hydrazines to form the critical phthalazinone-like scaffold. The bromo substituent on the pyridine ring offers a versatile point for introducing various side chains through coupling reactions, which is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of the resulting PARP inhibitors.

Research in this area has led to the development of numerous PARP inhibitors with a benzimidazole (B57391) carboxamide scaffold, which is structurally related and highlights the importance of the carboxamide group in binding to the PARP active site. The development of these complex molecules underscores the strategic importance of intermediates like this compound in medicinal chemistry and drug discovery.

Role in the Development of Novel Synthetic Methodologies and Reagents

While primarily utilized as a building block, the reactivity of this compound and its derivatives also contributes to the broader landscape of synthetic methodology. The presence of both a nucleophilic dicarboxamide moiety and an electrophilic carbon-bromine bond on the same aromatic ring allows for the exploration of various reaction pathways and the development of new synthetic strategies.

For example, the selective transformation of one functional group in the presence of the other can lead to the development of chemoselective reaction conditions. The conversion of the amide groups to other functionalities, such as nitriles, can be explored. researchgate.net Moreover, the bromine atom can be transformed into an organometallic reagent, such as a Grignard or an organozinc species, via metal-halogen exchange. researchgate.net This in-situ generated reagent can then participate in a variety of coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, expanding the toolkit of synthetic chemists.

The study of the reactivity and synthetic transformations of compounds like this compound contributes to a deeper understanding of the chemistry of polysubstituted pyridines, a class of compounds of immense importance in pharmaceuticals, agrochemicals, and materials science.

Future Research Trajectories and Emerging Opportunities

Development of Novel Synthetic Routes and Sustainable Methodologies

While established methods for the synthesis of pyridine (B92270) dicarboxylic acids and their derivatives exist, a key area for future research lies in the development of more efficient, cost-effective, and environmentally benign synthetic pathways to 5-Bromopyridine-2,3-dicarboxamide. Current approaches often involve multi-step procedures that may utilize harsh reagents or require significant energy input.

Future synthetic strategies could focus on:

Greener Synthesis Protocols: The exploration of green chemistry principles in the synthesis of pyridine derivatives is a growing field. nih.gov This includes the use of environmentally friendly solvents, one-pot multicomponent reactions, and the application of microwave-assisted or ultrasonic synthesis to reduce reaction times and energy consumption. nih.gov

Catalytic Approaches: Investigating novel catalytic systems for the direct and selective bromination and amidation of pyridine precursors could lead to more atom-economical routes. For instance, the development of catalysts for the direct carboxylation of bromopyridines could offer a more direct pathway. wur.nl

Alternative Starting Materials: Research into the use of alternative and more readily available starting materials could also be a fruitful avenue. For example, methods for the preparation of pyridine-2,3-dicarboxylic acids from quinoline (B57606) precursors through oxidation have been explored and could be adapted. epo.orgresearchgate.net A patent describes the nitric acid oxidation of substituted quinolines in the presence of manganese to produce pyridinedicarboxylic acids in high yield. googleapis.com

| Synthetic Approach | Description | Potential Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions. | Reduced reaction times, increased yields, and lower energy consumption. | nih.gov |

| One-Pot Multicomponent Reactions | Combines multiple synthetic steps into a single reaction vessel. | Increased efficiency, reduced waste, and simplified purification processes. | nih.gov |

| Catalytic Oxidation of Substituted Quinolines | Oxidation of a substituted quinoline precursor to form the desired pyridine dicarboxylic acid. | Potentially high yields and use of readily available starting materials. | epo.orgresearchgate.netgoogleapis.com |

Advanced Functionalization and Derivatization for Enhanced Utility

The bromine atom and the two amide groups on the pyridine ring of this compound are prime sites for further chemical modification. Advanced functionalization and derivatization strategies can be employed to fine-tune the molecule's properties and expand its utility.

Cross-Coupling Reactions: The bromine atom is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, and Negishi couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring, leading to a diverse library of new compounds. idexlab.comresearchgate.net The reactivity of bromopyridines in these couplings is well-documented and can be applied to this compound.

Modification of Amide Groups: The dicarboxamide groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to esters, or other functional groups. The amide nitrogens can also be functionalized, for example, through N-arylation reactions. mdpi.com

Nucleophilic Aromatic Substitution: The bromine atom can potentially be displaced by various nucleophiles, offering another route to functionalized derivatives. nih.gov

| Reaction Type | Functional Group Targeted | Potential Outcome | Reference |

|---|---|---|---|

| Suzuki Coupling | Bromine atom | Introduction of aryl or heteroaryl substituents. | researchgate.net |

| Negishi Coupling | Bromine atom | Formation of carbon-carbon bonds with organozinc reagents. | |

| Hydrolysis | Dicarboxamide groups | Conversion to 5-bromopyridine-2,3-dicarboxylic acid. | nih.gov |

| N-Arylation | Amide nitrogen atoms | Attachment of aryl groups to the amide nitrogen. | mdpi.com |

Exploration of Catalytic Applications in Organic Transformations

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to their strong coordinating ability with a wide range of metal ions. researchgate.net The dicarboxamide moiety, in particular, can act as a chelating ligand. mdpi.com This suggests that this compound and its derivatives could serve as valuable ligands in catalysis.

Future research in this area could involve:

Synthesis of Metal Complexes: The synthesis and characterization of metal complexes of this compound and its derivatives with various transition metals. The pyridine-2,6-dicarboxamide scaffold is known to form stable complexes with metals like copper, cobalt, iron, and nickel. mdpi.com

Catalytic Activity Screening: Testing the catalytic activity of these metal complexes in a variety of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. For example, pyridine-2,6-dicarboxylic acid has been shown to be an effective organocatalyst for hydrophosphonylation reactions. organic-chemistry.org

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to new ligands for asymmetric catalysis, a critical area in modern organic synthesis.

Integration into Advanced Materials Science and Molecular Devices

The rigid and highly functionalized structure of this compound makes it an attractive building block for the construction of advanced materials and molecular devices.

Metal-Organic Frameworks (MOFs): Pyridine dicarboxylic acids are well-established linkers for the synthesis of MOFs. acs.orgnih.gov The dicarboxamide groups of this compound could also coordinate with metal ions to form novel MOFs with potentially interesting porous structures and properties for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.netwikipedia.org The bromine atom could be a site for post-synthetic modification of the MOF.

Supramolecular Assemblies: Pyridine-amide based ligands are known to form discrete supramolecular assemblies through coordination with metal ions. rsc.org The specific geometry and functional groups of this compound could be exploited to design novel molecular architectures with tailored properties.

Molecular Devices: Pyridine-based ligands are used in the construction of molecular-scale devices, and their electrochemical properties can be tuned by the choice of metal and ligand. acs.orgresearchgate.net The electronic properties of this compound could be investigated for its potential use in molecular electronics or as a component in sensors.

| Application Area | Relevant Structural Features | Potential Functionality | Reference |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Pyridine ring, dicarboxamide groups | Organic linker for porous materials with applications in gas storage and catalysis. | acs.orgnih.govrsc.orgresearchgate.netwikipedia.org |

| Supramolecular Assemblies | Pyridine-amide structure | Building block for self-assembled molecular architectures. | rsc.org |

| Molecular Devices | Pyridine core, functional groups | Component in sensors or molecular electronic devices. | acs.orgresearchgate.net |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Bromopyridine-2,3-dicarboxamide while minimizing byproducts?

- Methodological Answer : Utilize factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of brominating agents) and identify optimal conditions. Pre-experimental screening (e.g., via thin-layer chromatography) can monitor intermediate formation and reduce side reactions. For brominated pyridine derivatives, halogenation efficiency often depends on steric effects and electron-withdrawing groups, which should guide reagent selection .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm regioselectivity of bromine substitution and amide group positions.

- IR : Validate carboxamide C=O stretches (~1650–1700 cm) and N-H bending (~1550 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns from bromine (Br/Br). Cross-reference with databases like PubChem for validation .

Q. What safety protocols are essential for handling brominated pyridine derivatives?

- Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., OSHA-compliant procedures). Use fume hoods for reactions releasing HBr gas, and employ PPE (gloves, goggles). Store under inert conditions to prevent decomposition, as brominated heterocycles are often light-sensitive .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms of brominated pyridine derivatives?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or COMSOL Multiphysics) to compare activation energies of competing pathways (e.g., electrophilic vs. radical bromination). Molecular dynamics simulations can model solvent effects on reaction kinetics. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

Q. What experimental designs address low yields in multi-step syntheses of this compound?

- Methodological Answer : Implement a split-plot factorial design to isolate critical variables. For example:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst Loading | 5 mol% | 10 mol% |

| Use ANOVA to analyze interactions. Parallel microreactor setups can accelerate optimization . |

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Conduct Hammett studies to correlate substituent effects with reaction rates. Compare Suzuki-Miyaura coupling efficiencies using aryl boronic acids with varying σ values. Steric hindrance from the 2,3-dicarboxamide groups may necessitate bulky ligands (e.g., SPhos) to stabilize palladium intermediates .

Q. What strategies mitigate batch-to-batch variability in scaled-up syntheses?

- Methodological Answer :

- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Use response surface methodology (RSM) to define robust operating ranges.

- Statistical Process Control (SPC) : Track critical quality attributes (CQAs) like purity and particle size distribution .

Data Contradiction and Validation

Q. How to reconcile discrepancies between theoretical and experimental melting points of this compound?

- Methodological Answer :

- Theoretical : Predict via group contribution methods (e.g., Joback) or quantum mechanical calculations.

- Experimental : Use differential scanning calorimetry (DSC) with controlled heating rates. Discrepancies often arise from polymorphic forms or impurities; recrystallize in multiple solvents (e.g., DMSO/water vs. ethanol) and compare DSC thermograms .

Q. Why do HPLC purity assays sometimes conflict with H NMR integration results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.